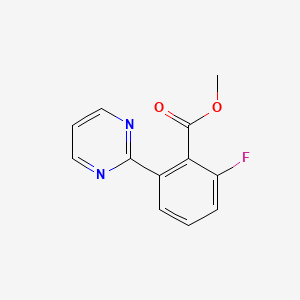

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Übersicht

Beschreibung

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is an organic compound with the molecular formula C12H9FN2O2 It is a derivative of benzoic acid, featuring a fluorine atom and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate typically involves the reaction of 2-fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester with 2-chloropyrimidine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-methyl-THF under nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The fluorine atom on the benzene ring participates in nucleophilic substitution under specific conditions. For example:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Stille Cross-Coupling | CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, CsF in DMF at 115°C | Substitution with pyrimidine | 9.7 g |

This reaction replaces the iodine in methyl 2-fluoro-6-iodobenzoate with a pyrimidine group via a palladium-catalyzed coupling mechanism. The presence of cesium fluoride enhances the nucleophilic displacement of iodine .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | NaOH (10 N) in THF/H<sub>2</sub>O at 70°C | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | 59.98 g |

While this example involves a methyl-substituted analogue, analogous conditions are applicable to hydrolyze the ester group in this compound .

Cross-Coupling Reactions

The pyrimidine and benzene rings enable participation in Suzuki and Stille couplings. A representative Stille coupling is shown below:

| Reagents | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Tributylstannyl)pyrimidine | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | This compound | 9.7 g |

This method is pivotal for introducing pyrimidine rings into aromatic systems .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring directs electrophilic substitution. While direct examples are sparse, analogous pyrimidine derivatives undergo:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures.

-

Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid .

The fluorine atom’s meta-directing effect further influences regioselectivity on the benzene ring .

Reduction

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, though specific data for this compound is not reported.

Oxidation

The pyrimidine ring’s nitrogen atoms may undergo oxidation to N-oxides under strong oxidizing agents like mCPBA .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways, particularly those involving enzyme inhibition or receptor modulation.

Key Applications:

- Synthesis of Anticancer Agents: The compound is utilized in the synthesis of novel anticancer agents that inhibit specific kinases involved in tumor growth.

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with tailored properties.

Key Properties:

- Enhanced Thermal Stability: The incorporation of fluorine atoms contributes to improved thermal stability, making it suitable for high-performance applications.

- Electronic Characteristics: The compound's electronic properties can be manipulated for use in organic electronics and photonic devices.

Biological Studies

Researchers employ this compound to investigate interactions between small molecules and biological macromolecules, which is critical for drug discovery and development.

Research Insights:

- Binding Affinity Studies: Studies have demonstrated that the fluorine atom enhances binding affinity to target proteins, facilitating the design of more effective therapeutic agents.

- Mechanistic Studies: The compound has been used in mechanistic studies to elucidate the pathways through which small molecules exert their biological effects.

Data Table: Synthesis and Yield

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Copper(I) iodide; Tetrakis(triphenylphosphine)palladium(0); Cesium fluoride; DMF at 115°C for 45 min | 9.7 g | High yield achieved under inert atmosphere |

| Microwave irradiation with similar conditions | 9.7 g | Demonstrates efficiency of microwave-assisted synthesis |

Case Studies

-

Anticancer Drug Development:

A study explored the synthesis of a novel kinase inhibitor using this compound as a precursor. The resulting compound showed significant efficacy against various cancer cell lines, indicating its potential as a therapeutic agent. -

Material Characterization:

Research focused on the thermal properties of polymers incorporating this compound demonstrated enhanced thermal stability compared to conventional materials, suggesting applications in high-temperature environments.

Wirkmechanismus

The mechanism of action of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and binding affinity by forming strong interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-fluoro-6-(pyridin-2-yl)benzoate

- Methyl 2-chloro-6-(pyrimidin-2-yl)benzoate

- Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoic acid

Uniqueness

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is unique due to the presence of both a fluorine atom and a pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and specific binding interactions, making it valuable for various applications .

Biologische Aktivität

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate both benzoate and pyrimidine moieties. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, research indicates that pyrimidine derivatives can act as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Microtubule Disruption : Some derivatives exhibit microtubule-depolymerizing activity, which is vital for their anticancer effects by inducing apoptosis in cancer cells .

- Targeting BCL6 : The compound may also interact with B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 have demonstrated significant antiproliferative effects in vitro .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| CDK Inhibition | <10 nM | |

| Microtubule Depolymerization | Nanomolar range | |

| BCL6 Inhibition | 0.7 nM | |

| Antiproliferative Activity | Significant |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines. This effect is attributed to its ability to disrupt microtubule dynamics and inhibit key kinases involved in cell proliferation .

- In Vivo Efficacy : In xenograft models, compounds structurally similar to this compound have demonstrated reduced tumor growth rates when administered at specific dosages, indicating potential for therapeutic application in oncology .

- Mechanistic Insights : Structural studies reveal that the binding interactions between these compounds and their biological targets involve critical hydrogen bonding and hydrophobic interactions, which are essential for their inhibitory effects on kinase activity .

Eigenschaften

IUPAC Name |

methyl 2-fluoro-6-pyrimidin-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWHJJKKMBKSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222909 | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-62-4 | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.